6-[(3-Chloro-2-fluorophenyl)Methyl]-7-fluoro-1,4-dihydro-1-[(1S)-1-(hydroxyMethyl)-2-Methylpropyl]
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Overview
Description
6-[(3-Chloro-2-fluorophenyl)Methyl]-7-fluoro-1,4-dihydro-1-[(1S)-1-(hydroxyMethyl)-2-Methylpropyl] is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
The synthesis of 6-[(3-Chloro-2-fluorophenyl)Methyl]-7-fluoro-1,4-dihydro-1-[(1S)-1-(hydroxyMethyl)-2-Methylpropyl] typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-2-fluorobenzyl chloride and 7-fluoro-1,4-dihydro-1-[(1S)-1-(hydroxymethyl)-2-methylpropyl]pyridine.
Reaction Conditions: The reaction conditions often involve the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium on carbon (Pd/C) or copper iodide (CuI).
Industrial Production: Industrial production methods may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Chemical Reactions Analysis
6-[(3-Chloro-2-fluorophenyl)Methyl]-7-fluoro-1,4-dihydro-1-[(1S)-1-(hydroxyMethyl)-2-Methylpropyl] undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can undergo reduction reactions, particularly at the fluoro and chloro substituents, using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the chloro and fluoro positions, leading to the formation of various derivatives. Common reagents include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Scientific Research Applications
6-[(3-Chloro-2-fluorophenyl)Methyl]-7-fluoro-1,4-dihydro-1-[(1S)-1-(hydroxyMethyl)-2-Methylpropyl] has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of new compounds with potential pharmaceutical applications.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-[(3-Chloro-2-fluorophenyl)Methyl]-7-fluoro-1,4-dihydro-1-[(1S)-1-(hydroxyMethyl)-2-Methylpropyl] involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways: It can influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes, depending on its specific interactions with cellular components.
Comparison with Similar Compounds
6-[(3-Chloro-2-fluorophenyl)Methyl]-7-fluoro-1,4-dihydro-1-[(1S)-1-(hydroxyMethyl)-2-Methylpropyl] can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride and indole derivatives share some structural similarities.
Uniqueness: The presence of multiple functional groups and the specific arrangement of atoms in 6-[(3-Chloro-2-fluorophenyl)Methyl]-7-fluoro-1,4-dihydro-1-[(1S)-1-(hydroxyMethyl)-2-Methylpropyl] contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C22H20ClF2NO4 |
---|---|
Molecular Weight |
435.8 g/mol |
IUPAC Name |
6-[(3-chloro-2-fluorophenyl)methyl]-7-fluoro-1-(1-hydroxy-3-methylbutan-2-yl)-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C22H20ClF2NO4/c1-11(2)19(10-27)26-9-15(22(29)30)21(28)14-7-13(17(24)8-18(14)26)6-12-4-3-5-16(23)20(12)25/h3-5,7-9,11,19,27H,6,10H2,1-2H3,(H,29,30) |
InChI Key |
KIMVXGKCDWQKOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(CO)N1C=C(C(=O)C2=C1C=C(C(=C2)CC3=C(C(=CC=C3)Cl)F)F)C(=O)O |
Origin of Product |
United States |
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